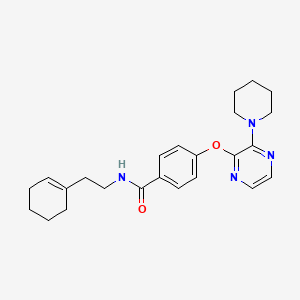
N-(2-(cyclohex-1-en-1-yl)ethyl)-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(cyclohex-1-en-1-yl)ethyl)-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide is a complex organic compound that features a benzamide core linked to a pyrazine ring through an ether linkage, with additional cyclohexene and piperidine substituents
準備方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-hydroxybenzamide, 2-bromoethylcyclohexene, and 2-chloropyrazine.
Step 1 Formation of the Ether Linkage: The 4-hydroxybenzamide is reacted with 2-chloropyrazine in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) to form the ether linkage.
Step 2 Alkylation: The intermediate product is then subjected to alkylation with 2-bromoethylcyclohexene under basic conditions to introduce the cyclohexene moiety.
Step 3 Piperidine Introduction: Finally, the piperidine ring is introduced through a nucleophilic substitution reaction using piperidine and a suitable leaving group on the pyrazine ring, such as a bromide or tosylate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexene ring, leading to the formation of epoxides or diols.
Reduction: Reduction reactions can target the benzamide or pyrazine rings, potentially leading to the formation of amines or reduced heterocycles.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrazine ring, where the piperidine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide (OsO₄) for dihydroxylation.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Epoxides or diols from the cyclohexene ring.
Reduction: Amines or reduced heterocycles from the benzamide or pyrazine rings.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
Ligand Design: The compound can be used as a ligand in coordination chemistry due to its multiple binding sites.
Catalysis: It may serve as a catalyst or catalyst precursor in organic transformations.
Biology
Receptor Binding Studies: The compound’s structure suggests potential as a ligand for various biological receptors, making it useful in receptor binding studies.
Enzyme Inhibition: It could be investigated for its ability to inhibit specific enzymes, particularly those involved in metabolic pathways.
Medicine
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly for targeting neurological or inflammatory diseases.
Pharmacokinetics: Studies on its absorption, distribution, metabolism, and excretion (ADME) properties could provide insights into its potential as a therapeutic agent.
Industry
Material Science: The compound could be explored for its potential use in the development of new materials with specific electronic or optical properties.
Agriculture: It may have applications as a pesticide or herbicide due to its potential biological activity.
作用機序
The exact mechanism of action of N-(2-(cyclohex-1-en-1-yl)ethyl)-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide would depend on its specific biological target. Generally, it could interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The benzamide and pyrazine moieties may play crucial roles in binding affinity and specificity, while the cyclohexene and piperidine groups could influence the compound’s overall pharmacokinetic properties.
類似化合物との比較
Similar Compounds
N-(2-(cyclohex-1-en-1-yl)ethyl)-4-((3-(morpholin-4-yl)pyrazin-2-yl)oxy)benzamide: Similar structure but with a morpholine ring instead of piperidine.
N-(2-(cyclohex-1-en-1-yl)ethyl)-4-((3-(pyrrolidin-1-yl)pyrazin-2-yl)oxy)benzamide: Similar structure but with a pyrrolidine ring instead of piperidine.
Uniqueness
N-(2-(cyclohex-1-en-1-yl)ethyl)-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide is unique due to the combination of its structural elements, which may confer distinct biological activities and pharmacokinetic properties compared to its analogs. The presence of the piperidine ring, in particular, could influence its binding interactions and overall efficacy in biological systems.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
特性
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-4-(3-piperidin-1-ylpyrazin-2-yl)oxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O2/c29-23(26-14-13-19-7-3-1-4-8-19)20-9-11-21(12-10-20)30-24-22(25-15-16-27-24)28-17-5-2-6-18-28/h7,9-12,15-16H,1-6,8,13-14,17-18H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOZKONZUMSPURN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=CN=C2OC3=CC=C(C=C3)C(=O)NCCC4=CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













